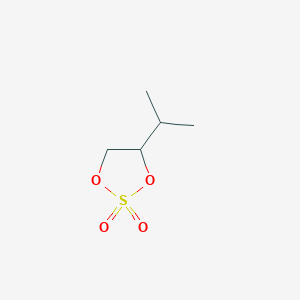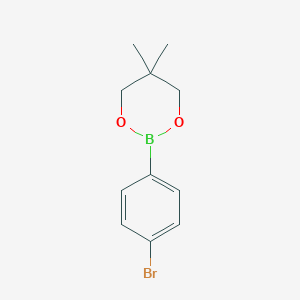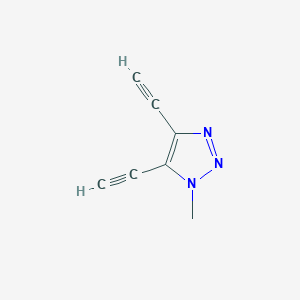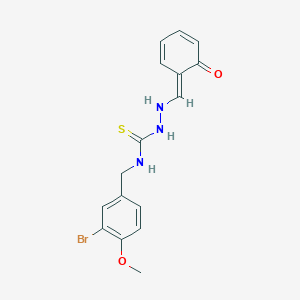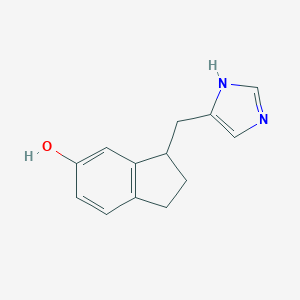
Fadolmidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fadolmidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazoline compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Fadolmidine is not fully understood, but it is believed to act through the activation of imidazoline receptors. These receptors are found in various tissues and organs throughout the body and are involved in the regulation of various physiological processes. Fadolmidine has been found to exhibit high affinity for imidazoline receptors, particularly the I1 and I2 subtypes.
Efectos Bioquímicos Y Fisiológicos
Fadolmidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit vasodilatory effects, which may contribute to its potential use as an antihypertensive agent. It has also been found to exhibit analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the central nervous system. Furthermore, Fadolmidine has been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fadolmidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experiments. However, there are also limitations to using Fadolmidine in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in humans, which may limit its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on Fadolmidine. One potential area of research is the development of more potent and selective imidazoline receptor agonists. Another potential area of research is the investigation of Fadolmidine's potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, additional studies are needed to fully understand the mechanism of action of Fadolmidine and its potential therapeutic applications.
Métodos De Síntesis
Fadolmidine can be synthesized using a variety of methods, including the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole, or the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-aminothiophenol in the presence of a base. The compound can also be synthesized using other methods, such as the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base.
Aplicaciones Científicas De Investigación
Fadolmidine has been found to exhibit a variety of therapeutic applications, including its potential use as an antihypertensive agent, an antidepressant, and an analgesic. It has also been found to exhibit potential antidiabetic, anti-inflammatory, and anti-cancer properties. Furthermore, Fadolmidine has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
189353-31-9 |
|---|---|
Nombre del producto |
Fadolmidine |
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |
Clave InChI |
VTZPAJGVRWKMAG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
SMILES canónico |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Sinónimos |
2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



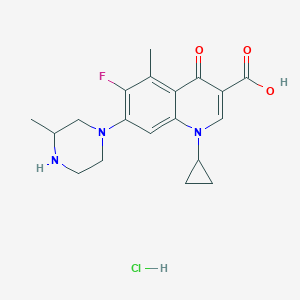
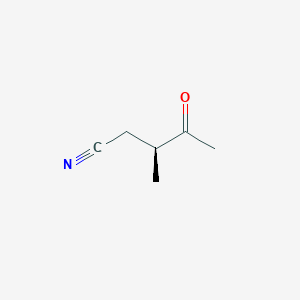
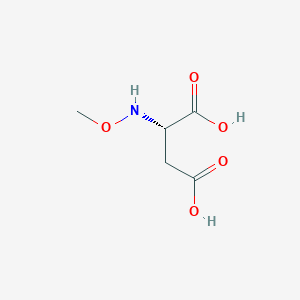

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
